Piriqualone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piriquialone is a synthetic compound belonging to the quinazolinone class of drugs. It is structurally related to methaqualone and other quinazolinone derivatives. Piriquialone has been studied for its potential effects on the central nervous system, particularly its sedative and hypnotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piriquialone can be synthesized through a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester. The reaction typically occurs under classical heating at 120°C for 5 hours or under microwave irradiation at 140°C for 20-30 minutes . The use of ammonium acetate instead of the amine provides the 2-substituted quinazolin-4(3H)-ones .

Industrial Production Methods: Industrial production of piriquialone follows similar synthetic routes but often employs optimized conditions to maximize yield and purity. The process involves the sequential addition of reactants, including isatoic anhydride, an amine, and pyridine-2-carboxaldehyde, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Structural Features and Reactivity

Piriqualone’s core structure consists of a quinazolin-4-one scaffold with substituents at the N-3 position, contributing to its stereochemical complexity. Key reactive sites include:

-

Quinazolinone ring : Susceptible to electrophilic substitution at positions 6 and 7.

-

N-3 aryl group : Steric hindrance creates a chiral environment, enabling atropisomerism.

-

Chlorine substituent : Enhances electrophilicity at adjacent positions.

Atropisomer Formation and Stability

Thermal stability of this compound’s atropisomers arises from restricted rotation around the N-3 aryl bond due to steric crowding. Separation of enantiomers revealed distinct pharmacological profiles:

| Atropisomer | AMPA Receptor IC₅₀ (nM) | Anticonvulsant Activity |

|---|---|---|

| (+)-38 | 36 | Potent |

| (−)-38 | >1,000 | Weak |

The (+)-enantiomer (CP-465,022) binds AMPA receptors with high affinity, driven by optimal spatial alignment of its aryl and quinazolinone groups.

Synthetic Modifications

Structure-activity relationship (SAR) studies focused on optimizing substituents across three regions:

-

Quinazolinone ring : Introduction of electron-withdrawing groups (e.g., Cl) at position 6 enhances receptor binding.

-

N-3 aryl group : Bulky substituents (e.g., 2-naphthyl) stabilize atropisomers and improve selectivity.

-

Side chain : Alkyl or cycloalkyl groups modulate solubility and bioavailability.

Reactions employed in derivatization include:

-

Nucleophilic aromatic substitution for halogen replacement.

-

Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

-

Reductive amination for side-chain diversification.

Mechanistic Insights from Computational Models

Reaction pathway analysis (e.g., URVA methodology) suggests:

-

Transition state stabilization via hydrogen bonding between the quinazolinone carbonyl and receptor residues.

-

Steric effects dominate reaction kinetics during atropisomer interconversion, with activation energies >25 kcal/mol.

Source: [Computational Analysis]

Unresolved Questions and Research Gaps

-

Degradation under oxidative conditions : Potential formation of toxic byproducts (e.g., epoxides) remains uncharacterized.

-

Solvent-dependent reactivity : Polar aprotic solvents may accelerate racemization via reduced steric hindrance.

Scientific Research Applications

Pharmacological Profile

Piriqualone exhibits several biological activities, primarily as an anticonvulsant. Its structure allows it to interact with various biological targets, leading to its efficacy in treating seizures and potentially other neurological disorders.

- Anticonvulsant Activity : this compound has been shown to possess significant anticonvulsant properties, which have been attributed to its ability to modulate neurotransmitter systems in the brain. Studies indicate that it may affect GABAergic transmission, enhancing inhibitory signals and reducing neuronal excitability .

- Anticancer Potential : Recent research has indicated that this compound and its analogs may exhibit anticancer properties. For instance, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. These findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Recent Advancements and Case Studies

Recent studies have expanded the understanding of this compound's applications:

- Machine Learning Approaches : Innovative machine learning techniques have been employed to predict the inhibitory effects of this compound on cytochrome P450 enzymes. These models have successfully identified this compound as a potent inhibitor, paving the way for its evaluation in drug interaction studies .

- Synthesis of Analogues : Research has focused on synthesizing this compound analogues with enhanced pharmacological profiles. These studies aim to improve efficacy and reduce toxicity while maintaining the beneficial effects observed with the original compound .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

Piriquialone exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound’s molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .

Comparison with Similar Compounds

Methaqualone: A sedative-hypnotic drug with similar effects on the central nervous system.

Mecloqualone: Another quinazolinone derivative with sedative properties.

Diproqualone: Known for its analgesic and anti-inflammatory effects.

Uniqueness of Piriquialone: Piriquialone is unique due to its specific interaction with GABA receptors and its potential for fewer side effects compared to other quinazolinone derivatives.

Biological Activity

Piriqualone is a synthetic compound belonging to the quinazolinone class, primarily recognized for its sedative and anxiolytic properties. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinazolinone structure, which contributes to its diverse biological activities. The molecular formula of this compound is C13H12N2O, with a molecular weight of approximately 216.25 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

Pharmacological Activities

1. Anticonvulsant Effects

this compound has been documented for its anticonvulsant activity. It is believed to exert its effects by modulating neurotransmitter systems within the central nervous system (CNS). Studies indicate that this compound can enhance GABAergic transmission, which plays a crucial role in reducing neuronal excitability and preventing seizures .

2. Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicated that this compound exhibits significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value below 18 μM . This suggests potential applications in cancer treatment, particularly as part of combination therapies targeting multiple pathways.

3. CYP2C9 Inhibition

this compound has been identified as a strong inhibitor of cytochrome P450 2C9 (CYP2C9), an enzyme involved in drug metabolism. Inhibition of CYP2C9 can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug-drug interactions . The compound's IC50 value for CYP2C9 inhibition was reported to be less than 18 μM, indicating a potent interaction that necessitates careful consideration in clinical settings.

Table 1: Summary of Biological Activities of this compound

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : this compound enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission in the CNS.

- Inhibition of Drug Metabolism : By inhibiting CYP2C9, this compound affects the metabolism of other drugs, potentially leading to increased plasma levels and enhanced effects or toxicity .

- Cellular Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells through various signaling pathways, contributing to its cytotoxic effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Piriqualone to improve yield and sustainability?

- Methodological Answer : Utilize green chemistry approaches such as deep eutectic solvents (DESs), which act as both catalysts and solvents. Adjust reaction parameters (e.g., temperature, molar ratios) to optimize tandem reactions involving dehydrogenation and C–H functionalization. Validate purity via spectral analysis (NMR, IR) and crystallography (XRD) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Employ a combination of spectral methods (¹H/¹³C NMR, HRMS) for structural confirmation. Use single-crystal XRD to resolve stereochemical ambiguities. Evaluate photophysical properties (e.g., aggregation-induced emission) via fluorescence spectroscopy and DFT calculations to correlate structure-function relationships .

Q. What factors should be considered when designing in vitro assays for this compound's bioactivity?

- Methodological Answer : Follow NIH guidelines for preclinical studies, including standardized cell lines, dose-response protocols, and statistical validation (e.g., ANOVA for reproducibility). Control variables such as solvent effects (DMSO concentration) and ensure alignment with ethical reporting standards .

Q. How do researchers ensure reproducibility in synthesizing this compound analogues?

- Methodological Answer : Document reaction conditions (solvent ratios, catalyst loadings) meticulously. Cross-validate results through peer replication studies and use open-access platforms to share protocols. Triangulate data with multiple characterization techniques to minimize batch variability .

Q. What frameworks guide hypothesis formulation in this compound research?

- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For mechanistic studies, use the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with experimental design .

Advanced Research Questions

Q. How do structural modifications in this compound analogues influence their photophysical properties?

- Methodological Answer : Introduce electron-donating/withdrawing groups to the styryl-heterocyclic core and analyze changes via time-dependent DFT (TD-DFT). Validate AIE properties using crystallographic data (e.g., compound 7n in ) and correlate with solvent polarity effects .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in this compound studies?

- Methodological Answer : Perform sensitivity analyses on computational models (e.g., DFT functional selection). Use error metrics (RMSE, MAE) to quantify deviations. Reconcile discrepancies by revisiting reaction mechanisms (e.g., sp³ C–H activation pathways) with kinetic isotope effect studies .

Q. How can computational methods enhance understanding of this compound's reaction mechanisms?

- Methodological Answer : Simulate reaction pathways using DFT to identify transition states and intermediates. Validate with experimental activation energies and isotopic labeling. Compare orbital interactions (NBO analysis) to explain regioselectivity in styryl-heterocycle formation .

Q. How to address variability in pharmacological data across this compound studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., synthesis purity, assay conditions). Standardize protocols via consensus guidelines (e.g., NIH preclinical checklists) and apply multivariate regression to isolate bioactivity drivers .

Q. How to integrate multi-omics data in this compound's mechanistic studies?

- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by this compound. Use systems biology tools (e.g., weighted gene co-expression networks) to identify hub genes/proteins. Cross-reference with molecular docking simulations to validate target engagement .

Q. Guidelines for Data Analysis & Reporting

- Handling Data Contradictions : Apply triangulation by rephrasing questions in surveys/interviews to test consistency. Use mixed-methods approaches (qualitative + quantitative) to contextualize outliers .

- Writing Conclusions : Explicitly contrast results with prior studies (e.g., differences in synthetic yields or bioactivity). Propose mechanistic hypotheses for unresolved anomalies and suggest validation experiments (e.g., isotopic tracing) .

Properties

CAS No. |

1897-89-8 |

|---|---|

Molecular Formula |

C22H17N3O |

Molecular Weight |

339.4 g/mol |

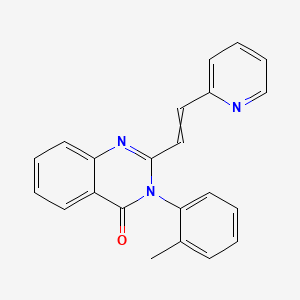

IUPAC Name |

3-(2-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |

InChI |

InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3/b14-13+ |

InChI Key |

MYGZNGAHFWOCLI-BUHFOSPRSA-N |

SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4 |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 |

Key on ui other cas no. |

1897-89-8 |

Pictograms |

Irritant |

Synonyms |

2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone B 169 piriqualone SRC 909 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.